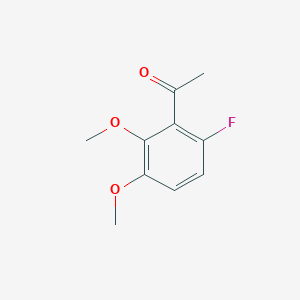
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-2,3-dimethoxybenzene as the primary starting material.
Reaction Conditions: The compound is synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 6-fluoro-2,3-dimethoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: On an industrial scale, the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways: It may influence various biochemical pathways, including those involved in inflammation and microbial growth.
Comparison with Similar Compounds
1-(6-Fluoro-2,3-dimethoxyphenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2,6-difluorophenyl)ethanone and 1-(2,3-dimethoxyphenyl)ethanone share structural similarities.
Uniqueness: The presence of both fluoro and methoxy groups in this compound provides distinct chemical properties, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C10H11FO3 |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
1-(6-fluoro-2,3-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H11FO3/c1-6(12)9-7(11)4-5-8(13-2)10(9)14-3/h4-5H,1-3H3 |
InChI Key |
XXCCDDIDLBEDID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















